molecular formula C18H18N2O2 B14019376 1,4-Dibenzylpiperazine-2,6-dione CAS No. 13480-18-7

1,4-Dibenzylpiperazine-2,6-dione

Cat. No.: B14019376
CAS No.: 13480-18-7
M. Wt: 294.3 g/mol
InChI Key: WLGDZXFVMGPJGS-UHFFFAOYSA-N
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Description

1,4-Dibenzylpiperazine-2,6-dione is a compound belonging to the class of piperazine derivatives It is characterized by the presence of two benzyl groups attached to a piperazine ring, which is further substituted with two keto groups at positions 2 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibenzylpiperazine-2,6-dione can be synthesized through the condensation of iminodiacetic acid with benzylamine under microwave irradiation. This method involves the use of iminodiacetic acid and benzylamine as starting materials, which are subjected to microwave irradiation to yield the desired product in high yields .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of microwave irradiation in industrial settings allows for efficient and rapid synthesis, making it suitable for large-scale production. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibenzylpiperazine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketopiperazine derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often require catalysts or specific reagents depending on the desired functional group.

Major Products Formed

The major products formed from these reactions include various diketopiperazine derivatives, hydroxyl-substituted piperazines, and other functionalized piperazine compounds.

Scientific Research Applications

1,4-Dibenzylpiperazine-2,6-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Dibenzylpiperazine-2,6-dione involves its interaction with cellular components. Studies suggest that it may function by uncoupling mitochondrial oxidative phosphorylation, leading to selective cytotoxicity against cancer cells adapted to nutrient starvation . This mechanism targets the metabolic pathways of cancer cells, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Diphenylpiperazine-2,5-dione
  • 1,4-Diarylpiperazine-2,5-dione
  • 3,6-Dibenzylpiperazine-2,5-dione

Uniqueness

1,4-Dibenzylpiperazine-2,6-dione is unique due to its specific substitution pattern and the presence of two benzyl groups. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds. Its ability to selectively target cancer cells under nutrient-starved conditions further highlights its potential as a valuable compound in medicinal chemistry .

Properties

CAS No.

13480-18-7

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

1,4-dibenzylpiperazine-2,6-dione

InChI

InChI=1S/C18H18N2O2/c21-17-13-19(11-15-7-3-1-4-8-15)14-18(22)20(17)12-16-9-5-2-6-10-16/h1-10H,11-14H2

InChI Key

WLGDZXFVMGPJGS-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)CN1CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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